

LC-MS/MS method development for osimertinib and metabolites

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Compound of Interest		
Compound Name:	AZ7550-d5	
Cat. No.:	B12403811	Get Quote

An LC-MS/MS method for the simultaneous quantification of osimertinib and its active metabolites, AZ5104 and AZ7550, in human plasma has been developed and validated. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, offering a robust and sensitive analytical method suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

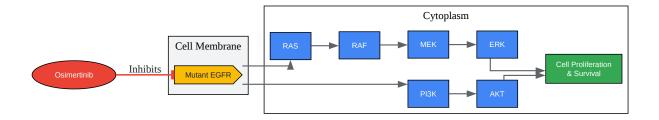
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] It works by irreversibly binding to mutant forms of EGFR, including the T790M resistance mutation, thereby blocking downstream signaling pathways that promote tumor growth.[3][4] The drug is metabolized in the liver, primarily by CYP3A enzymes, into two pharmacologically active metabolites, AZ5104 and AZ7550, which also contribute to the overall therapeutic effect.[1][3][5] Monitoring the plasma concentrations of osimertinib and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.

Mechanism of Action: EGFR Signaling Pathway Inhibition

The epidermal growth factor receptor (EGFR) is a key transmembrane receptor that, upon activation, triggers multiple downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are critical for cell proliferation and survival.[4] In certain cancers like NSCLC, mutations in EGFR lead to its constitutive activation, driving uncontrolled



cell growth.[2] Osimertinib selectively targets and irreversibly inhibits these mutant forms of EGFR, blocking the signaling cascade and inducing apoptosis in cancer cells.[3][4]



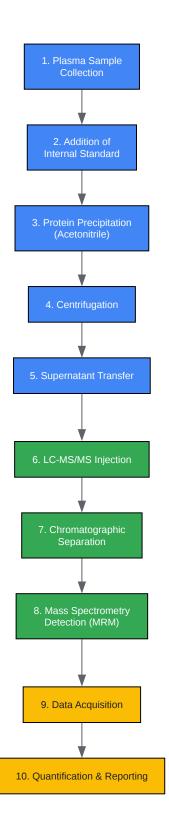
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Osimertinib's inhibition of the EGFR signaling pathway.

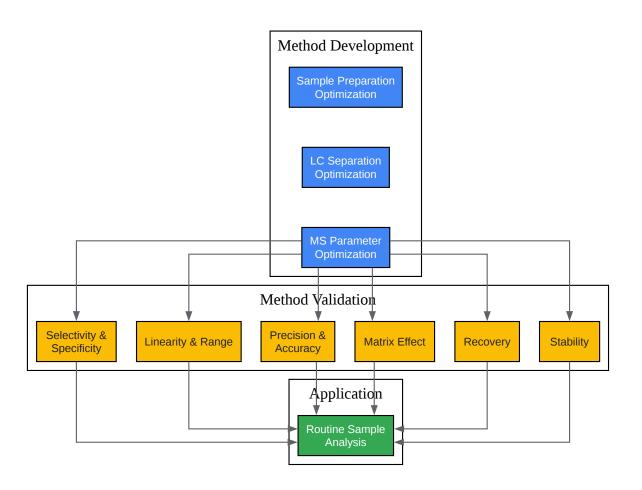
Experimental and Analytical Workflow

The overall workflow involves plasma sample collection, preparation via protein precipitation, chromatographic separation using UPLC/HPLC, and detection by tandem mass spectrometry, followed by data analysis.









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